2,4-Dimethyl-7-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-7-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a pyrazin-2-yloxy group and a piperidin-1-yl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-7-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-dimethylpyridine and other reagents.
Introduction of the Pyrazin-2-yloxy Group: This step involves the nucleophilic substitution reaction where a pyrazin-2-yloxy group is introduced onto the naphthyridine core.
Attachment of the Piperidin-1-yl Group: The final step involves the attachment of the piperidin-1-yl group through a nucleophilic substitution reaction using suitable piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-7-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced naphthyridine compounds.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-7-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-7-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazole Derivatives: These compounds have a pyrazole ring and are known for their diverse pharmacological properties.
Piperidine Derivatives: Compounds containing a piperidine ring are widely studied for their medicinal chemistry applications.
Uniqueness
2,4-Dimethyl-7-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H23N5O |
---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2,4-dimethyl-7-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C20H23N5O/c1-14-11-15(2)23-20-17(14)3-4-18(24-20)25-9-5-16(6-10-25)13-26-19-12-21-7-8-22-19/h3-4,7-8,11-12,16H,5-6,9-10,13H2,1-2H3 |
Clave InChI |
ZKKAXOLDDRDIPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=CC(=N2)N3CCC(CC3)COC4=NC=CN=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.